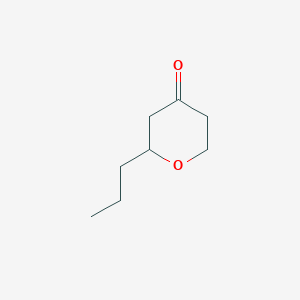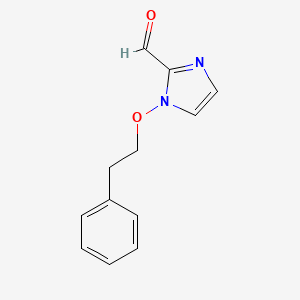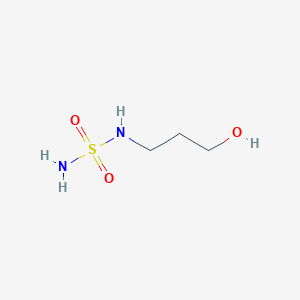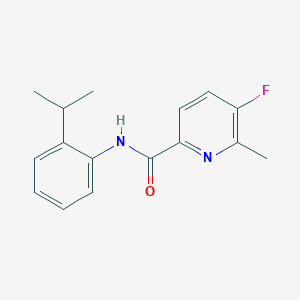
2-Propyloxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyloxan-4-one, also known as 2-propyltetrahydro-4H-pyran-4-one, is an organic compound . It has a molecular weight of 142.2 and its InChI code is 1S/C8H14O2/c1-2-3-8-6-7 (9)4-5-10-8/h8H,2-6H2,1H3 .
Molecular Structure Analysis
The molecular structure of 2-Propyloxan-4-one is represented by the InChI code 1S/C8H14O2/c1-2-3-8-6-7 (9)4-5-10-8/h8H,2-6H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-Propyloxan-4-one is a liquid at room temperature .Scientific Research Applications
Corrosion Inhibition
1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, closely related to 2-Propyloxan-4-one, has been investigated as a corrosion inhibitor for mild steel in HCl solution. Experimental and theoretical studies show that it effectively inhibits corrosion, with its efficiency increasing with concentration and decreasing with temperature. This compound adheres to the steel surface, following the Langmuir adsorption isotherm, and behaves as a mixed-type inhibitor. Scanning Electron Microscopy (SEM) and UV-visible spectroscopy were also utilized in the study (Hamani et al., 2017).
Organic Synthesis and Analysis
1-(4-phenoxyphenoxy) propyl-2-ol, a compound similar to 2-Propyloxan-4-one, has been synthesized and analyzed. The effects of reaction conditions such as temperature, time, and reagent dosage on the yield were studied, achieving a high yield under optimized conditions. HPLC and various spectroscopic methods were employed for the analysis and characterization of the compound, indicating its importance in synthetic chemistry and material science (Gao, 2005).
Antioxidant Activity
Compounds structurally similar to 2-Propyloxan-4-one, specifically derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, were studied for their antioxidant properties. QSAR-analysis revealed that molecular descriptors like lipophilicity, polarisation, and energy parameters significantly affect antioxidant activity. These findings indicate that these compounds, and by extension similar compounds like 2-Propyloxan-4-one, may have potential applications as antioxidants (Drapak et al., 2019).
Chemical Synthesis and Catalysis
Research indicates the use of compounds related to 2-Propyloxan-4-one in chemical synthesis and catalysis. For instance, the study of the conformational analysis of propyl peroxy radicals provides essential insights into reaction mechanisms and potential applications in chemical synthesis and industrial processes (Tarczay et al., 2005).
Safety and Hazards
The safety information for 2-Propyloxan-4-one includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-propyloxan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-8-6-7(9)4-5-10-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVOWYGLVKDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyloxan-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2452475.png)
![[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide](/img/structure/B2452477.png)
![3-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonyl-6-fluoropyridazine](/img/structure/B2452478.png)




![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)



![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)
